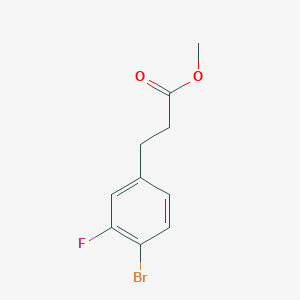

Methyl 3-(4-Bromo-3-fluorophenyl)propanoate

Description

Methyl 3-(4-Bromo-3-fluorophenyl)propanoate is an organobromine and organofluorine compound featuring a propanoate ester backbone substituted with a 4-bromo-3-fluorophenyl group. This structure combines halogenated aromatic properties with ester functionality, making it a valuable intermediate in pharmaceutical synthesis, agrochemical research, and materials science.

Properties

IUPAC Name |

methyl 3-(4-bromo-3-fluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYIYXXRWDZMTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4’-bromo-3’-fluorophenyl)propionate typically involves the esterification of 3-(4’-bromo-3’-fluorophenyl)propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(4’-bromo-3’-fluorophenyl)propionate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4’-bromo-3’-fluorophenyl)propionate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products

Substitution: Formation of 3-(4’-substituted-3’-fluorophenyl)propionate derivatives.

Reduction: Formation of 3-(4’-bromo-3’-fluorophenyl)propanol.

Oxidation: Formation of 3-(4’-bromo-3’-fluorophenyl)quinone derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H10BrF

- Molecular Weight : 233.09 g/mol

- Structure : The compound features a propanoate group attached to a phenyl ring substituted with bromine and fluorine, which can influence its reactivity and biological interactions.

Organic Synthesis

Methyl 3-(4-bromo-3-fluorophenyl)propanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in developing new compounds.

Medicinal Chemistry

The compound is explored in the development of pharmaceuticals targeting specific receptors or enzymes. The presence of halogens (bromine and fluorine) can enhance the compound's binding affinity and selectivity towards biological targets, which is crucial in drug design.

Material Science

In material science, this compound is utilized in synthesizing polymers and materials with tailored properties. The incorporation of halogenated phenyl groups can impart unique physical and chemical characteristics to the resulting materials.

Biological Studies

Research involving this compound includes studying its interactions with biological molecules. This encompasses potential therapeutic effects and mechanisms of action, particularly in relation to enzyme inhibition or receptor modulation.

Antimicrobial Properties

Compounds similar to this compound have shown significant antimicrobial activity against various bacterial strains. The presence of halogens enhances lipophilicity, facilitating membrane penetration.

| Compound | MIC (µM) | Activity |

|---|---|---|

| 2-Bromo-3-fluorophenol | 4.69 - 22.9 | Effective against Bacillus subtilis |

| 2-Bromo-4-fluorophenol | 5.64 - 77.38 | Effective against Staphylococcus aureus |

| 4-Bromo-2-fluorophenol | 8.33 - 23.15 | Effective against Enterococcus faecalis |

Case Studies

- Antibacterial Activity Study : Research has evaluated the effects of brominated phenolic compounds, revealing significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting similar mechanisms may apply to this compound.

- Cytotoxicity Assays : Studies on structurally similar alkenes have shown promising results in inhibiting cancer cell lines, indicating pathways worth investigating for the anticancer properties of this compound.

Mechanism of Action

The mechanism of action of Methyl 3-(4’-bromo-3’-fluorophenyl)propionate depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors through its functional groups. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, while the ester group can undergo hydrolysis to release the active acid form.

Comparison with Similar Compounds

Ethyl 3-(4-Bromo-3-fluorophenyl)propanoate (CAS 1261778-92-0)

- Molecular Formula : C₁₁H₁₂BrFO₂

- Molecular Weight : 275.117 g/mol

- Key Differences :

Methyl 3-((4-Bromo-3-fluorophenyl)amino)propanoate (CAS 1468872-74-3)

- Molecular Formula: C₁₀H₁₁BrFNO₂

- Molecular Weight : 276.102 g/mol

- The amino group enhances reactivity in nucleophilic substitutions or cyclization reactions, broadening utility in heterocyclic synthesis .

Methyl 3-(4-Bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate (CAS 383148-25-2)

- Molecular Formula : C₁₈H₁₆BrFN₂O₃

- Molecular Weight : 413.23 g/mol

- Key Differences: Incorporation of a 2-fluorobenzoyl amino group introduces additional steric bulk and electronic effects (electron-withdrawing fluorine). This compound is more likely to engage in π-π stacking or receptor binding in medicinal chemistry contexts, compared to the simpler ester derivative .

Methyl 3-Phenylpropanoate

- Molecular Formula : C₁₀H₁₂O₂

- Molecular Weight : 164.20 g/mol

- Key Differences :

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Halogen Substituents |

|---|---|---|---|---|

| Methyl 3-(4-Bromo-3-fluorophenyl)propanoate | C₁₀H₁₀BrFO₂ | 261.09 (estimated*) | Ester, Bromo, Fluoro | 4-Bromo, 3-Fluoro |

| Ethyl 3-(4-Bromo-3-fluorophenyl)propanoate | C₁₁H₁₂BrFO₂ | 275.117 | Ester (ethyl), Bromo, Fluoro | 4-Bromo, 3-Fluoro |

| Methyl 3-((4-Bromo-3-fluorophenyl)amino)propanoate | C₁₀H₁₁BrFNO₂ | 276.102 | Ester, Amino, Bromo, Fluoro | 4-Bromo, 3-Fluoro |

| Methyl 3-(4-Bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate | C₁₈H₁₆BrFN₂O₃ | 413.23 | Ester, Benzoyl amino, Bromo, Fluoro | 4-Bromo, 2-Fluoro (benzoyl) |

| Methyl 3-Phenylpropanoate | C₁₀H₁₂O₂ | 164.20 | Ester | None |

*Note: Exact molecular weight for this compound is inferred from analogs; the ethyl variant (CAS 1261778-92-0) is explicitly documented .

Biological Activity

Methyl 3-(4-bromo-3-fluorophenyl)propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on the phenyl ring, which can significantly influence its biological properties. The compound's structure can be represented as follows:

Key Features:

- Bromine (Br) : Known to enhance lipophilicity and potentially increase binding affinity to biological targets.

- Fluorine (F) : Often improves metabolic stability and selectivity in drug design.

The mechanism of action for this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen substituents may enhance the compound's binding affinity, thereby modulating biochemical pathways. This modulation can lead to various biological effects, including enzyme inhibition or receptor activation, which are crucial for therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains, demonstrating varying degrees of efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Pseudomonas aeruginosa | 50 μg/mL |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Properties

In vitro studies have shown that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, with preliminary findings indicating that it may inhibit cell proliferation through the modulation of specific signaling pathways.

Case Study:

In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 30 μM. Further investigation revealed that the compound induced apoptosis via the activation of caspase pathways .

Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic substitution reactions where the bromine atom is replaced by other functional groups to explore structure-activity relationships. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Investigations are focusing on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.